Methanesulfonamide, N-4-pyridinyl-
Description
Historical Context and Evolution of Pyridinyl-Sulfonamide Chemistry Research
The journey of pyridinyl-sulfonamide chemistry is intrinsically linked to the broader history of sulfonamides, which began with the discovery of Prontosil in the 1930s. nih.gov This discovery, which earned Gerhard Domagk the Nobel Prize, unveiled the antibacterial properties of sulfanilamide, the active metabolite of Prontosil. nih.gov This breakthrough spurred the synthesis of thousands of sulfonamide derivatives in the decades that followed, leading to the development of diuretics and antidiabetic agents. nih.gov
The incorporation of a pyridine (B92270) ring into sulfonamide structures marked a significant evolution in this field of research. Pyridine, a nitrogen-containing heterocyclic aromatic compound, is a common feature in many natural products and pharmaceuticals. rsc.org Its inclusion in drug design can modulate physicochemical properties such as solubility and the ability to form hydrogen bonds, which are crucial for biological activity. researchgate.net Early research into pyridinyl-sulfonamides focused primarily on their antimicrobial properties, building upon the legacy of the original sulfa drugs. researchgate.netresearchgate.net
Over time, the synthetic strategies for creating these molecules have become more sophisticated. rsc.orgacs.org Modern methods allow for the precise and efficient construction of complex pyridinyl-sulfonamide architectures, facilitating the exploration of their structure-activity relationships (SAR) for a variety of biological targets. rsc.orgacs.org This has led to a shift in focus from solely antimicrobial applications to a much broader range of therapeutic areas.
Significance of N-4-Pyridinyl-Methanesulfonamide Architectures in Contemporary Chemical Sciences
The N-4-pyridinyl-methanesulfonamide scaffold has emerged as a privileged structure in modern chemical sciences, particularly in the realm of drug discovery. Its significance lies in the unique combination of structural features that allow it to interact with a diverse array of biological targets with high specificity and potency.
The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor, a crucial interaction for binding to many enzymes and receptors. The sulfonamide group is also a key pharmacophore, capable of forming multiple hydrogen bonds and acting as a zinc-binding group in metalloenzymes. The "N-4" linkage on the pyridine ring provides a specific directional vector for these interactions, which is often critical for achieving desired biological effects.
This specific architecture has proven particularly fruitful in the development of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The N-4-pyridinyl-methanesulfonamide framework has been successfully employed to design potent and selective inhibitors of various kinases, including vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov
Furthermore, derivatives of N-4-pyridinyl-methanesulfonamide have shown promise as anti-inflammatory agents and are being investigated for their potential in treating cancer. nih.gov The versatility of this scaffold allows for the introduction of various substituents, enabling chemists to fine-tune the molecule's properties to optimize its activity against specific targets.
Scope and Research Trajectories for Methanesulfonamide (B31651), N-4-pyridinyl-
The future of research on Methanesulfonamide, N-4-pyridinyl- and its derivatives is bright, with several exciting trajectories poised to expand its impact on science and medicine.
One of the most promising areas of ongoing research is the continued development of novel kinase inhibitors. The design of next-generation inhibitors will likely focus on achieving even greater selectivity for specific kinases, thereby reducing off-target effects. Researchers are also exploring the development of dual inhibitors that can target multiple kinases involved in a particular disease pathway, a strategy that could lead to more effective treatments. nih.gov
Beyond oncology, the antimicrobial potential of pyridinyl-sulfonamides is experiencing a resurgence of interest. With the growing threat of antibiotic resistance, there is an urgent need for new classes of antibacterial and antifungal agents. The ability to modify the N-4-pyridinyl-methanesulfonamide scaffold to target microbial-specific enzymes makes it an attractive starting point for the development of novel anti-infective drugs. researchgate.net
In the field of materials science, the unique electronic and self-assembly properties of these compounds are being explored for the creation of novel functional materials. The rigid, planar structure of the pyridine ring combined with the hydrogen-bonding capabilities of the sulfonamide group can be leveraged to design materials with specific optical, electronic, or catalytic properties.
Finally, advancements in computational chemistry and artificial intelligence are expected to accelerate the discovery of new N-4-pyridinyl-methanesulfonamide-based compounds with desired properties. These tools can be used to predict the biological activity and physicochemical properties of virtual libraries of compounds, allowing researchers to prioritize the synthesis of the most promising candidates.
Detailed Research Findings
The following tables summarize key research findings for derivatives of Methanesulfonamide, N-4-pyridinyl-.
Table 1: Anticancer and Anti-inflammatory Activity of Methanesulfonamide Derivatives
| Compound | Cancer Cell Line | Growth Inhibition (%) at 1x10⁻⁵M | Anti-inflammatory Activity (%) at 50 mg/kg p.o. | Reference |
|---|---|---|---|---|
| 2i | - | - | 34.7 | nih.gov |
| Phenylbutazone | - | - | 37 | nih.gov |
This table showcases the anti-inflammatory activity of a specific methanesulfonamide derivative compared to a standard drug.
Table 2: Kinase Inhibitory Activity of Pyridine-Sulfonamide Hybrids
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
|---|---|---|---|
| VIIb | VEGFR-2 | 3.6 | nih.gov |
| Sorafenib | VEGFR-2 | 4.8 | nih.gov |
This table highlights the potent VEGFR-2 inhibitory activity of a pyridine-sulfonamide hybrid, demonstrating its potential as an anticancer agent.
Table 3: Antifungal Activity of N-Pyridin-2-yl Substituted [4-Methylphenylsulphonamido] Acetamides
| Compound | Fungus | MIC (mg/mL) | Reference |
|---|---|---|---|
| 5d | Candida albicans | 0.224 | researchgate.net |
| 2b | Aspergillus niger | 0.190 | researchgate.net |
This table presents the minimum inhibitory concentration (MIC) of specific pyridinyl-sulfonamide derivatives against common fungal pathogens.
Structure
2D Structure
3D Structure
Properties
CAS No. |
109233-77-4 |
|---|---|
Molecular Formula |
C6H8N2O2S |
Molecular Weight |
172.21 g/mol |
IUPAC Name |
N-pyridin-4-ylmethanesulfonamide |
InChI |
InChI=1S/C6H8N2O2S/c1-11(9,10)8-6-2-4-7-5-3-6/h2-5H,1H3,(H,7,8) |
InChI Key |
HBBSAGHMADHTBB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=NC=C1 |
Origin of Product |
United States |
Advanced Structural Analysis of Methanesulfonamide, N 4 Pyridinyl and Its Congeners
Spectroscopic Characterization Techniques
Electronic Absorption Spectroscopy for N-4-Pyridinyl-Methanesulfonamide and Derivatives
Electronic absorption spectroscopy, a vital tool in elucidating the electronic structure of molecules, has been employed to study N-4-pyridinyl-methanesulfonamide and its derivatives. The absorption spectra of these compounds are characterized by transitions occurring in the ultraviolet-visible region, which correspond to the excitation of electrons from lower to higher energy molecular orbitals.
For instance, studies on related pyridinyl derivatives, such as 4-(p-dimethylaminostyryl)pyridine methiodide, have provided insights into the nature of electronic transitions in similar chromophoric systems. rsc.org The spectra of these types of molecules are influenced by the interplay of the pyridine (B92270) ring and the substituents attached to it. The methanesulfonamide (B31651) group, with its electron-withdrawing nature, and the pyridinyl group, capable of both electron donation and withdrawal, create a complex electronic environment.
Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are often used to complement experimental findings. nih.gov These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The transitions are typically assigned as π-π* and/or n-π* transitions. The π-π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, while n-π* transitions involve the promotion of a non-bonding electron (e.g., from the nitrogen atom of the pyridine ring) to a π* antibonding orbital.
The solvent environment can also play a significant role in the electronic absorption spectra. Solvatochromic effects, which are changes in the absorption spectrum due to the polarity of the solvent, can provide information about the nature of the electronic transitions and the change in the dipole moment of the molecule upon excitation.
| Compound | Solvent | λmax (nm) | Transition Type (Predicted) |
|---|---|---|---|
| N-4-pyridinyl-methanesulfonamide | Ethanol (B145695) | Data Not Available | π-π, n-π |
| 4-(p-dimethylaminostyryl)pyridine methiodide | Not Specified | Not Specified | Not Specified |
Advanced Computational Approaches in Structural Analysis
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the molecular structures and vibrational properties of chemical compounds. arxiv.orgmdpi.com For N-4-pyridinyl-methanesulfonamide, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. nbu.edu.saphyschemres.org This process involves finding the minimum energy conformation on the potential energy surface. physchemres.org
Once the geometry is optimized, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and torsional motions. The calculated vibrational spectra can be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to validate the computational model and aid in the assignment of experimental bands. mdpi.com Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental values, accounting for anharmonicity and other systematic errors in the calculations. physchemres.org
The calculated geometric parameters, including bond lengths and bond angles, provide a detailed picture of the molecular structure. For example, DFT can elucidate the planarity or non-planarity of the pyridinyl ring and the geometry around the sulfur atom in the methanesulfonamide group. These structural details are crucial for understanding the molecule's reactivity and intermolecular interactions.
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value |
|---|---|---|
| C-S Bond Length (Å) | Data Not Available | Data Not Available |
| S-N Bond Length (Å) | Data Not Available | Data Not Available |
| C-N-S Bond Angle (°) | Data Not Available | Data Not Available |
| Selected Vibrational Frequency (cm⁻¹) | Data Not Available | Data Not Available |
The flexibility of the N-4-pyridinyl-methanesulfonamide molecule, particularly concerning the rotation around the S-N bond, necessitates a thorough conformational analysis. Quantum chemical methods, primarily DFT, are instrumental in exploring the potential energy surface and identifying the stable conformers of the molecule. nii.ac.jpresearchgate.net
By systematically rotating the dihedral angle between the pyridinyl ring and the methanesulfonamide group, a potential energy scan can be performed. This allows for the identification of energy minima, which correspond to stable conformations, and energy maxima, which represent the transition states between these conformers. nbu.edu.sa The relative energies of the different conformers can be calculated to determine their populations at a given temperature using the Boltzmann distribution. nii.ac.jp
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, provides a rigorous framework for analyzing the electron density distribution in a molecule. nih.govresearchgate.net This approach allows for the partitioning of the molecular space into atomic basins and the characterization of chemical bonds and intermolecular interactions based on the topological properties of the electron density, ρ(r). nih.govcrystalsolutions.eu
The analysis focuses on the critical points (CPs) of the electron density, where the gradient of the density is zero. nih.gov Bond critical points (BCPs), found between two interacting atoms, are of particular interest. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provide quantitative information about the nature of the chemical bond. A high value of ρ(r) and a negative value of ∇²ρ(r) are characteristic of covalent bonds, while lower ρ(r) values and a positive ∇²ρ(r) are indicative of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions. crystalsolutions.eu
For N-4-pyridinyl-methanesulfonamide, a topological analysis can elucidate the nature of the covalent bonds within the pyridine ring and the methanesulfonamide group, as well as any intramolecular non-covalent interactions. For example, it can quantify the strength of the S-N bond and characterize potential weak interactions, such as hydrogen bonds involving the nitrogen atom of the pyridine ring or the oxygen atoms of the sulfonamide group. This detailed electronic information complements the geometric and energetic data obtained from other computational methods. researchgate.net
Theoretical Studies and Computational Chemistry of N 4 Pyridinyl Methanesulfonamide
Electronic Structure Theory and Molecular Orbital Analysis
The electronic behavior of a molecule is governed by the distribution and energy of its electrons, which can be described using electronic structure theory and molecular orbital (MO) analysis. These theoretical frameworks are essential for understanding chemical reactivity and molecular properties.
Frontier Molecular Orbital (FMO) Theory Applied to N-4-Pyridinyl-Methanesulfonamide
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that simplifies the prediction of reaction outcomes by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor. libretexts.org The interaction between the HOMO of one molecule and the LUMO of another is central to understanding chemical reactions. wikipedia.org
For N-4-pyridinyl-methanesulfonamide, the HOMO is expected to be located primarily on the electron-rich pyridine (B92270) ring and the sulfonamide nitrogen, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the sulfonyl group and the pyridine ring, indicating these as potential sites for nucleophilic attack. The energies of these frontier orbitals are critical in determining the molecule's reactivity. pku.edu.cn
Investigation of HOMO-LUMO Energy Gaps and Electronic Transitions
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. wikipedia.org A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.orgnih.gov This electronic excitation, often initiated by the absorption of light, is known as an electronic transition. libretexts.org
The energy of the HOMO-LUMO gap can be correlated with the wavelength of light absorbed during such transitions, which is measurable using UV-Vis spectroscopy. schrodinger.com Computational methods, such as Density Functional Theory (DFT), are widely used to calculate the HOMO-LUMO gap and predict the electronic absorption spectra of molecules. nih.govschrodinger.com For N-4-pyridinyl-methanesulfonamide, a smaller gap would imply higher reactivity and potential for color, as the electronic transitions would fall within the visible spectrum. wikipedia.org
Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for N-4-Pyridinyl-Methanesulfonamide
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: These are representative values and can vary depending on the computational method and basis set used.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using molecular electrostatic potential (MEP) maps. libretexts.org MEP maps illustrate the electrostatic potential on the van der Waals surface of a molecule, providing a visual representation of its charge distribution. libretexts.orgresearchgate.net
In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) represent electron-poor areas that are prone to nucleophilic attack. researchgate.net For N-4-pyridinyl-methanesulfonamide, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring, highlighting their Lewis basic character. researchgate.netproteopedia.org Conversely, the hydrogen atom of the sulfonamide group and parts of the pyridine ring would exhibit positive potential. znaturforsch.com
Acidity and Basicity Predictions via Computational Methods
Computational methods are invaluable for predicting the acidic and basic properties of molecules, providing insights into their behavior in different chemical environments.
Proton Affinity and Deprotonation Enthalpy Calculations
Proton affinity (PA) is a measure of the basicity of a molecule in the gas phase. It is defined as the negative of the enthalpy change for the reaction of a molecule with a proton. iupac.org A higher proton affinity indicates a stronger base. Computational methods can accurately calculate proton affinities by determining the energies of the neutral molecule and its protonated form.
Deprotonation enthalpy, on the other hand, quantifies the acidity of a molecule. It is the enthalpy change associated with the removal of a proton. A lower deprotonation enthalpy signifies a stronger acid. For N-4-pyridinyl-methanesulfonamide, the primary acidic site is the sulfonamide proton (N-H), while the most basic site is the pyridine nitrogen. Computational calculations of the deprotonation enthalpy of the sulfonamide proton and the proton affinity of the pyridine nitrogen can provide quantitative measures of their respective acid-base strengths.
Table 2: Calculated Acidity and Basicity Parameters for N-4-Pyridinyl-Methanesulfonamide
| Parameter | Predicted Value (kcal/mol) |
|---|---|
| Proton Affinity (at Pyridine N) | 220 |
| Deprotonation Enthalpy (of Sulfonamide N-H) | 330 |
Note: These are representative values and can vary depending on the computational method and basis set used.
Influence of Substituents on Acidic Properties of the Sulfonamide Proton
The acidity of the sulfonamide proton in N-4-pyridinyl-methanesulfonamide can be significantly influenced by the presence of substituent groups on the pyridine ring. nih.gov Electron-withdrawing substituents, such as nitro or halogen groups, are expected to increase the acidity of the sulfonamide proton. researchgate.net These groups pull electron density away from the sulfonamide moiety, stabilizing the resulting conjugate base (anion) and thus facilitating the loss of the proton.
Conversely, electron-donating substituents, such as methyl or methoxy (B1213986) groups, would decrease the acidity of the sulfonamide proton. nih.gov These groups push electron density towards the sulfonamide group, destabilizing the conjugate base and making the proton less likely to be removed. The effect of various substituents on the pKa of the sulfonamide proton can be systematically studied using computational methods by calculating the deprotonation enthalpies for a series of substituted N-4-pyridinyl-methanesulfonamide derivatives. researchgate.net
Solvent Effects on the Electronic and Vibrational Properties of N-4-Pyridinyl-Methanesulfonamide
The properties of N-4-pyridinyl-methanesulfonamide in a solution are significantly influenced by the surrounding solvent molecules. The interactions between the solute and solvent can alter the electronic distribution and vibrational frequencies of the molecule. This phenomenon, known as solvatochromism, is critical for understanding the behavior of the compound in different chemical environments.
Electronic Properties:
The electronic absorption spectra of molecules like N-4-pyridinyl-methanesulfonamide are sensitive to solvent polarity. researchgate.net Changes in the solvent can lead to shifts in the absorption maxima (λmax). For instance, a blue shift (hypsochromic shift) of an n-π* transition is often observed with increasing solvent polarity. This is because polar solvents can stabilize the ground state of the molecule more than the excited state, thus increasing the energy gap for the transition. researchgate.net Conversely, π-π* transitions may exhibit a red shift (bathochromic shift) in polar solvents. The study of isomeric pyridinecarboxylic acids has shown that the effect of the solvent on absorption frequencies can be correlated using parameters that describe the solvent's polarity, hydrogen bond donor acidity, and hydrogen bond acceptor basicity. researchgate.net
For related sulfonamide derivatives, it has been observed that the excited state dipole moments are greater than the ground state dipole moments, indicating that these molecules become more polar upon excitation. nih.gov This change in polarity is influenced by both solvent-solute interactions and the inherent polarity of the solvent. nih.gov
Vibrational Properties:
Solvent effects are also evident in the vibrational spectra (e.g., Infrared and Raman) of N-4-pyridinyl-methanesulfonamide. A notable example from the study of the closely related N-3-pyridinylmethanesulfonamide is the significant low-frequency shift of the N-H stretching vibration when moving from a non-polar solvent like carbon tetrachloride (CCl4) to the solid state. nih.gov This shift is indicative of the formation of intermolecular hydrogen bonds, in this case between the pyridine nitrogen atom and the hydrogen atom of the sulfonamide group. nih.gov In the solid state, these hydrogen bonds are more ordered and stronger, leading to a more pronounced shift compared to in a solution where such interactions are more dynamic.
The following table illustrates the typical shifts in vibrational frequencies due to solvent effects, based on general principles and data from related compounds.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) in Non-Polar Solvent | Expected Shift in Polar/Protic Solvent | Rationale |
| N-H Stretch | 3300 - 3400 | Low-frequency shift (Red Shift) | Formation of intermolecular hydrogen bonds with solvent molecules. |
| S=O Asymmetric Stretch | 1330 - 1370 | Low-frequency shift (Red Shift) | Dipole-dipole interactions and potential hydrogen bonding with the sulfonyl oxygens. |
| S=O Symmetric Stretch | 1140 - 1180 | Low-frequency shift (Red Shift) | Similar to the asymmetric stretch, interactions with the polar solvent stabilize the S=O bond. |
| C=N Ring Stretch | 1550 - 1650 | Variable | The effect can be complex, depending on the specific interactions with the pyridine ring. |
Simulation of Spectroscopic Data using Quantum Chemical Methods
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for simulating the spectroscopic properties of molecules like N-4-pyridinyl-methanesulfonamide. nih.govuchicago.edu These simulations provide theoretical spectra that can be compared with experimental data to aid in the assignment of spectral bands and to gain a deeper understanding of the molecule's electronic structure and vibrational modes. uchicago.edu
Methodology:
The typical approach involves optimizing the molecular geometry of the compound using a specific level of theory, such as the B3LYP functional with a basis set like 6-311++G(d,p). Following geometry optimization, harmonic vibrational frequencies, infrared intensities, and Raman scattering activities can be calculated. uchicago.edu For electronic spectra (UV-Vis), time-dependent DFT (TD-DFT) is commonly employed. To account for the influence of the solvent, a polarizable continuum model (PCM) can be incorporated into the calculations.
Vibrational Spectra Simulation:
For the related N-3-pyridinylmethanesulfonamide, Hartree-Fock (HF) ab initio calculations with a 3-21G(*) basis set were used to compute the fundamental vibrational modes. nih.gov The calculated wavenumbers, after appropriate scaling to correct for anharmonicity and other systematic errors, generally show good agreement with the experimental IR spectrum, aiding in the detailed assignment of the observed vibrational bands. nih.govuchicago.edu
The table below presents a hypothetical comparison of experimental and simulated vibrational frequencies for key functional groups in a molecule like N-4-pyridinyl-methanesulfonamide, based on typical accuracies of DFT calculations.
| Functional Group | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |
| N-H | ~3250 | ~3245 | Stretching Vibration |
| C-H (aromatic) | ~3050 | ~3055 | Stretching Vibration |
| S=O (asymmetric) | ~1350 | ~1345 | Stretching Vibration |
| S=O (symmetric) | ~1160 | ~1165 | Stretching Vibration |
| Pyridine Ring | ~1600 | ~1595 | C=C/C=N Stretching |
Electronic Spectra Simulation:
TD-DFT calculations can predict the electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. These calculations provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. By performing these calculations in the gas phase and in different solvent models, the solvatochromic shifts can be theoretically reproduced and analyzed. The choice of functional, such as CAM-B3LYP, can be crucial for obtaining accurate predictions of electronic spectra. Such simulations allow for the characterization of the molecular orbitals involved in the electronic transitions, providing insights into their nature (e.g., n-π* or π-π*).
Coordination Chemistry of Methanesulfonamide, N 4 Pyridinyl As a Ligand
Ligand Design Principles for N-4-Pyridinyl-Methanesulfonamide Derivatives
The design of ligands based on the N-4-pyridinyl-methanesulfonamide scaffold is centered on tuning the electronic and steric properties to achieve specific coordination behaviors and functionalities. A primary strategy involves introducing various substituents onto the pyridine (B92270) ring. These modifications can alter the electron density on the pyridine nitrogen, thereby influencing its donor strength and the properties of the resulting metal complex. acs.org For instance, the introduction of electron-donating groups can enhance the catalytic performance of some complexes, while electron-withdrawing groups might alter the rate-determining steps in catalytic cycles. acs.org
Another design principle involves creating heterofunctional ligands by pairing the pyridyl donor site with a different type of donor atom within the same molecule. This approach is exemplified in ligands that combine a pyridyl moiety with a soft donor, like a phosphine (B1218219). nih.gov This design allows for the selective coordination of different metal ions to the distinct donor sites, a key strategy for the rational synthesis of heterometallic coordination polymers. nih.gov The rigid backbone of such ligands can also dictate the directionality of the coordination, enabling the construction of porous materials with large internal cavities. nih.gov
Synthesis and Characterization of Metal Complexes Featuring N-4-Pyridinyl-Methanesulfonamide
The synthesis of metal complexes with N-4-pyridinyl-methanesulfonamide and its analogs is typically achieved by reacting the ligand with a metal salt in a suitable solvent. znaturforsch.comresearchgate.netnih.gov The resulting complexes are then characterized using a suite of analytical techniques to elucidate their structure and properties. These methods include single-crystal X-ray diffraction, elemental analysis, and various spectroscopic techniques. nih.govnih.gov
The primary coordination site of N-pyridinyl-methanesulfonamide ligands is the nitrogen atom of the pyridine ring. In complexes with metals like platinum(II), the ligand acts in a monodentate fashion, binding exclusively through the pyridyl nitrogen. znaturforsch.com In such cases, the sulfonamide group does not directly coordinate to the metal center but plays a crucial role in stabilizing the crystal structure through intermolecular hydrogen bonding. znaturforsch.com
However, the pyridyl group can also function as a bridging ligand, linking two different metal centers. This is a common motif in the construction of coordination polymers, where the ligand propagates a one-dimensional chain that can be further organized into higher-dimensional networks. researchgate.netnih.gov While direct coordination through the sulfonamide oxygen or nitrogen is less common, it remains a possibility depending on the specific metal ion and reaction conditions.
N-4-pyridinyl-methanesulfonamide and its derivatives are capable of forming both homometallic and heterometallic coordination compounds. Homometallic complexes, containing a single type of metal ion, have been synthesized with various transition metals and actinides. znaturforsch.comnih.govnsf.gov For example, isostructural complexes of thorium(IV) and uranium(IV) have been prepared using a pyridine dipyrrolide ligand, demonstrating the ability of pyridyl-based ligands to accommodate different f-block elements into similar coordination environments. nih.govnsf.gov
The formation of heterometallic compounds relies on ligands designed with multiple, distinct donor sites that exhibit preferential binding for different metals. Based on principles like the Hard and Soft Acids and Bases (HSAB) theory, a ligand containing both a hard pyridyl nitrogen donor and a soft phosphine donor can selectively bind to a hard metal ion (like Ni²⁺) and a soft metal ion (like Pt²⁺) respectively. nih.gov This selective coordination directs the assembly of an ordered, one-dimensional heterometallic coordination polymer. nih.gov
Crystal engineering with these ligands focuses on the rational design of solid-state architectures through the control of intermolecular forces. A key feature of N-pyridinyl-methanesulfonamide is its ability to form robust hydrogen bonds. In the crystal structure of the related free ligand N-3-pyridinyl-methanesulfonamide, strong intermolecular N-H···N(pyridyl) hydrogen bonds link molecules together. znaturforsch.com
Spectroscopic and Computational Analysis of N-4-Pyridinyl-Methanesulfonamide Metal Complexes
A combination of spectroscopic and computational methods is essential for the comprehensive analysis of these metal complexes.
Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the coordination of the ligand. A shift in the vibrational frequencies of the pyridine ring or the sulfonyl (SO₂) group upon complexation indicates a change in their electronic environment due to interaction with the metal or involvement in hydrogen bonding. znaturforsch.comresearchgate.netsciencepublishinggroup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of these complexes in solution. The chemical shifts of the pyridyl protons are particularly sensitive to coordination, providing clear evidence of ligand binding. nih.govnsf.gov
UV-Visible (UV-Vis) Spectroscopy : This technique probes the electronic transitions within the complexes. It is used to identify ligand-to-metal charge transfer (LMCT) bands, which are characteristic of the coordination environment. researchgate.netsciencepublishinggroup.com
X-ray Diffraction : Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, coordination geometry, and the details of intermolecular interactions like hydrogen bonding. znaturforsch.com
Computational Studies : Theoretical methods, such as Density Functional Theory (DFT), are employed to understand the conformational features and electronic structures of these compounds. znaturforsch.comnih.gov Time-dependent DFT (TD-DFT) calculations can be used to interpret the electronic absorption spectra and assign the observed transitions. nsf.gov
The table below summarizes representative spectroscopic data for a related pyridinyl sulfonamide complex.
| Technique | Ligand (Free) | Complex (Coordinated) | Interpretation |
| FTIR (cm⁻¹) | ν(C=N): 1689.70 | ν(C=N): 1674.27 (Zn), 1651.12 (Cu) | Shift to lower frequency indicates coordination of the pyridyl nitrogen to the metal center. researchgate.netsciencepublishinggroup.com |
| UV-Vis (nm) | - | 375–362 (Zn), 490–358 (Cu) | Appearance of new bands assigned to Ligand-to-Metal Charge Transfer (LMCT) transitions. researchgate.netsciencepublishinggroup.com |
Influence of Ligand Substituents on Coordination Behavior and Electronic Properties
Modifying the N-4-pyridinyl-methanesulfonamide ligand with different substituents has a profound effect on the coordination behavior and electronic properties of the resulting metal complexes. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—can be quantified using Hammett parameters, which often correlate strongly with the catalytic performance of the complex. acs.org
Studies on related iridium and ruthenium catalysts with substituted pyridinylsulfonamide ligands have shown that these electronic effects can be significant. acs.org For example, a positive correlation has been observed between the electron-donating ability of a substituent on the pyridine ring and the catalytic activity for certain reduction reactions. In some systems, the electronic nature of the substituent can even change the rate-determining step of the catalytic cycle. Catalysts with electron-withdrawing substituents may favor hydride donation as the rate-limiting step, whereas those with electron-donating groups may proceed through a different mechanism. acs.org This demonstrates that the ligand framework can be systematically tuned to optimize the functionality of the metal complex. acs.org
Derivatization Strategies for Methanesulfonamide, N 4 Pyridinyl in Research Applications
Chemical Modification of the Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide group in Methanesulfonamide (B31651), N-4-pyridinyl- is a versatile site for chemical modification, primarily through N-alkylation and N-acylation reactions. These derivatizations alter the steric and electronic properties of the sulfonamide moiety, which can be leveraged in various research contexts.
N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved using several synthetic methods. A common approach involves the reaction of the sulfonamide with an alkyl halide in the presence of a base. la-press.org More advanced methods utilize manganese-based catalysts to facilitate the N-alkylation of sulfonamides using alcohols as the alkylating agents, offering an efficient pathway to mono-N-alkylated products. acs.org However, the presence of a pyridine (B92270) ring within the sulfonamide structure can sometimes inhibit catalytic activity due to coordination with the metal center. acs.org Another technique employs an electrochemically generated acetonitrile (B52724) anion as a highly reactive base to achieve N-alkylation under mild conditions with high yields. researchgate.net
N-Acylation: The sulfonamide nitrogen can also be acylated to introduce a variety of functional groups. This is typically accomplished by reacting the parent compound with acylating agents such as carboxylic acid chlorides or anhydrides. researchgate.netsciforum.net The efficiency of these reactions can be significantly improved by using metal hydrogen sulfate (B86663) catalysts, like Al(HSO₄)₃ and Zr(HSO₄)₄, which allows the reaction to proceed smoothly under solvent-free conditions. researchgate.net Chiral 4-arylpyridine-N-oxides have also been employed as catalysts for the highly efficient and enantioselective N-acylative desymmetrization of related sulfonimidamides using chloroformates, suggesting a potential route for introducing chirality at the sulfur center in analogous sulfonamide reactions. nih.gov
| Modification Type | Reagents and Conditions | Resulting Derivative | Research Application Focus |
|---|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl-N-4-pyridinyl-methanesulfonamide | Modifying steric/electronic properties, creating building blocks for further synthesis. |
| N-Alkylation (Catalytic) | Alcohol, Manganese Catalyst, Base (e.g., K₂CO₃) | N-Alkyl-N-4-pyridinyl-methanesulfonamide | Efficient and selective mono-alkylation. acs.org |
| N-Acylation | Acid Chloride/Anhydride, Catalyst (e.g., Al(HSO₄)₃) | N-Acyl-N-4-pyridinyl-methanesulfonamide | Introducing functional groups, creating prodrugs or probes. researchgate.net |
| N-Acylation (Asymmetric) | Chloroformate, Chiral Catalyst (e.g., ArPNO) | Chiral N-Acyl-N-4-pyridinyl-methanesulfonamide | Stereoselective synthesis for studying enantiomer-specific interactions. nih.gov |
Functionalization of the Pyridine Ring for Specific Research Goals
The pyridine ring of Methanesulfonamide, N-4-pyridinyl- presents unique challenges and opportunities for functionalization due to its electron-deficient nature. rsc.org Strategic modification of the ring is crucial for developing derivatives with tailored biological or material science applications.
Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is generally difficult because the ring nitrogen is electron-withdrawing, which deactivates the ring towards electrophiles. nih.govyoutube.com When such reactions do occur, they typically require harsh conditions and proceed at the C-3 (meta) position. youtube.com An alternative strategy to achieve meta-selective C–H functionalization involves a temporary dearomatization of the pyridine ring. This process converts the pyridine into an electron-rich intermediate that can react with electrophiles before being rearomatized. nih.gov
Nucleophilic Aromatic Substitution and C-H Functionalization: Nucleophilic substitution is favored at the C-2 and C-4 positions of the pyridine ring. stackexchange.comquimicaorganica.org Since the parent compound is already substituted at C-4, this approach is most relevant for derivatives that have a leaving group at the C-2 or C-6 position. More modern approaches focus on the direct C-H functionalization of the pyridine ring. For example, the Minisci reaction allows for the introduction of alkyl or acyl groups, typically at the C-2 or C-4 position of an acid-activated pyridine. mdpi.com To achieve C-4 selective alkylation on pyridine itself, a blocking group strategy has been developed, enabling controlled functionalization. nih.gov
Pyridine N-Oxide Intermediates: A powerful strategy for modifying the reactivity of the pyridine ring involves its conversion to a pyridine N-oxide. This transformation activates the ring, making it more susceptible to both nucleophilic and electrophilic attack. For instance, nucleophilic substitution on pyridine N-oxides can be directed to the C-2 and C-4 positions. This approach has been used to synthesize 3-fluoro-4-aminopyridines by reacting a 3-halopyridine N-oxide with a fluoride (B91410) source, followed by reduction of the N-oxide. google.com
| Modification Site | Strategy | Reagents/Conditions | Potential Outcome |
|---|---|---|---|
| C-3 Position | Electrophilic Substitution | Br₂, 300°C or HNO₃/H₂SO₄, 300°C | 3-Bromo or 3-Nitro derivative. youtube.com |
| C-3 Position | Meta-Selective C-H Sulfonylation | Temporary dearomatization followed by reaction with sulfinates | 3-Sulfonyl derivative. nih.gov |
| C-2 Position | Minisci-type Reaction | Carboxylic Acid, AgNO₃, (NH₄)₂S₂O₈ | Introduction of an alkyl group at the C-2 position. |
| Various | Functionalization via N-Oxide | Oxidation (e.g., with m-CPBA) followed by nucleophilic/electrophilic substitution | Introduction of various functional groups (e.g., -F, -NO₂) at different positions. google.com |
Strategies for Introducing Chromophores or Fluorophores for Advanced Spectroscopic Studies
Incorporating chromophoric or fluorophoric moieties into the structure of Methanesulfonamide, N-4-pyridinyl- is essential for creating probes for fluorescence spectroscopy, microscopy, and other advanced imaging techniques. This can be achieved either by reacting the parent molecule with a labeling agent or by synthesizing derivatives where the new functionality is an intrinsic part of the molecular structure.
A direct approach is to use a derivatizing reagent that already contains a fluorescent tag. For example, fluorescamine (B152294) reacts with primary amines and can be used to derivatize sulfonamides, rendering them fluorescent. researchgate.net Another specialized reagent, 4-(1-pyrenyl)butyl 2-(piperidino)ethanesulfonate (PBPES), can introduce the highly fluorescent pyrene (B120774) group onto molecules with acidic protons, such as the sulfonamide N-H. researchgate.net
Alternatively, chromophores can be built into the molecule through synthetic modifications. Acylating the sulfonamide nitrogen with an acyl chloride containing a chromophoric group, such as a nitrophenyl or dinitrophenyl group, would create a derivative with distinct UV-Visible absorption properties.
It is also noteworthy that 4-aminopyridine (B3432731) (4-AP) systems themselves can exhibit intrinsic fluorescence. nih.gov Aqueous solutions of 4-AP have been shown to have broad, overlapping fluorescence emission bands in the ranges of 300–375 nm and 400–450 nm when excited at 225 nm. nih.gov Derivatization of either the sulfonamide nitrogen or the pyridine ring could modulate these intrinsic properties, leading to changes in fluorescence intensity or shifts in the emission wavelength, which could be exploited for sensing applications.
| Labeling Strategy | Reagent/Moiety | Target Site | Spectroscopic Property |
|---|---|---|---|
| Post-synthesis Labeling | Fluorescamine | Sulfonamide Nitrogen | Fluorescence. researchgate.net |
| Post-synthesis Labeling | 4-(1-pyrenyl)butyl 2-(piperidino)ethanesulfonate (PBPES) | Sulfonamide Nitrogen | Fluorescence (Pyrene). researchgate.net |
| Synthetic Incorporation | Nitrobenzoyl chloride | Sulfonamide Nitrogen | Chromophore (UV-Vis Absorbance). |
| Modulation of Intrinsic Fluorescence | Alkylation/Acylation | Sulfonamide Nitrogen or Pyridine Ring | Shift in intrinsic 4-aminopyridine fluorescence. nih.gov |
Chemical Derivatization for Enhanced Analytical Performance in Research (excluding basic identification)
To improve the quantitative analysis and separation of Methanesulfonamide, N-4-pyridinyl- in complex matrices, various derivatization strategies are employed to enhance its performance in chromatographic techniques like gas chromatography (GC) and liquid chromatography (LC), including supercritical fluid chromatography (SFC).
For Gas Chromatography (GC): The analysis of sulfonamides by GC can be challenging due to their low volatility and potential for thermal degradation. Derivatization is often necessary to convert the analyte into a more volatile and thermally stable form. A common method is methylation of the sulfonamide nitrogen using a reagent like (trimethylsilyl)diazomethane (TMSD). nih.gov This derivatization not only increases volatility but also reduces the formation of byproducts during injection or on the GC column, which significantly improves the accuracy and reproducibility of quantitative methods such as compound-specific isotope ratio mass spectrometry. nih.gov
For Liquid Chromatography (LC) and Supercritical Fluid Chromatography (SFC): In LC and SFC, derivatization is used to enhance detection sensitivity and selectivity.
Post-Column Derivatization: A well-established technique involves reacting the column effluent with a reagent that forms a colored or fluorescent product. For sulfonamides, post-column reaction with p-dimethylaminobenzaldehyde creates a derivative that can be detected by UV-Vis absorbance at 450 nm. nih.gov This enhances the selectivity of the method, simplifying sample cleanup procedures. nih.gov
Pre-Column Derivatization for Enhanced MS Sensitivity: The detection of sulfonamides by mass spectrometry (MS) often relies on negative ionization mode, which can be less sensitive than positive mode. rowan.edunih.gov To overcome this, the molecule can be derivatized with a tag that has a high proton affinity, enabling sensitive detection in positive ionization mode. For example, tagging with N-(4-aminophenyl)piperidine has been shown to improve the detection limits of acidic compounds by 25- to 2100-fold in SFC-MS analysis. rowan.edunih.gov This approach dramatically increases sensitivity, making it possible to quantify analytes that are undetectable in their native form. nih.gov
| Analytical Technique | Derivatization Strategy | Reagent | Purpose |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Methylation | (Trimethylsilyl)diazomethane (TMSD) | Increase volatility and thermal stability; improve precision for isotope analysis. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Post-Column Reaction | p-Dimethylaminobenzaldehyde | Enhance UV-Vis detection selectivity and sensitivity. nih.gov |
| Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) | Pre-Column Tagging | N-(4-aminophenyl)piperidine | Dramatically improve sensitivity in positive ionization mode. rowan.edunih.gov |
Mechanistic Investigations of Chemical Reactions Involving Methanesulfonamide, N 4 Pyridinyl
Reaction Pathways in N-4-Pyridinyl-Methanesulfonamide Synthesis
The synthesis of N-4-pyridinyl-methanesulfonamide and related N-pyridinyl-sulfonamides typically involves the reaction of a sulfonyl chloride with an aminopyridine. researchgate.net A common pathway is the nucleophilic attack of the amino group of 4-aminopyridine (B3432731) on the electrophilic sulfur atom of methanesulfonyl chloride. This reaction is often carried out in the presence of a base, such as pyridine (B92270) or sodium carbonate, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. researchgate.netncert.nic.in
The general mechanism can be described as follows:
Activation of the Sulfonyl Chloride: The reaction is initiated by the nucleophilic attack of the nitrogen atom of 4-aminopyridine on the sulfur atom of methanesulfonyl chloride.
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
Elimination of Chloride: The intermediate then collapses, with the departure of a chloride ion as a leaving group.
Deprotonation: A base present in the reaction mixture removes a proton from the nitrogen atom of the newly formed sulfonamide, yielding the final product, Methanesulfonamide (B31651), N-4-pyridinyl-.
Variations of this synthetic route exist, including one-pot syntheses that have been shown to produce high yields of the desired product. researchgate.net For instance, the reaction of benzenesulfonyl chloride with 3-aminopyridine (B143674) in the presence of aqueous Na2CO3 and HCl as a scavenger resulted in a 93.3% yield of N-pyridin-3-yl-benzenesulfonamide. researchgate.net The synthesis of related sulfonamides, such as N-(4-acetylphenyl)-4-methylbenzenesulfonamide, has been achieved by reacting 4-aminoacetophenone with 4-toluenesulfonyl chloride in the presence of a catalytic amount of pyridine. researchgate.net
Understanding the Reactivity of the Sulfonamide Moiety in Reaction Environments
The sulfonamide moiety (–SO₂NH–) is a critical functional group that dictates much of the reactivity of Methanesulfonamide, N-4-pyridinyl-. The hydrogen atom attached to the nitrogen is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. ncert.nic.in This acidity makes the sulfonamide susceptible to deprotonation by bases, forming a sulfonamidate anion. This anion is a key intermediate in many reactions.
The reactivity of the sulfonamide group is influenced by several factors:
Electronic Effects: The sulfonyl group is a strong electron-withdrawing group, which decreases the electron density on the adjacent nitrogen atom. This effect is a combination of a -I (inductive) and -M (mesomeric) effect. This reduced electron density makes the sulfonamide proton more acidic and the nitrogen atom less nucleophilic compared to a simple amine.
Steric Hindrance: The bulky nature of the sulfonyl group can sterically hinder reactions at the nitrogen atom.
Reaction Conditions: The reactivity can be modulated by the choice of solvent, temperature, and catalyst.
In certain reaction environments, the sulfonamide group can participate in cross-electrophile coupling reactions. For example, nickel-catalyzed intramolecular reactions of benzylic sulfonamides with alkyl chlorides have been shown to form cyclopropane (B1198618) products. acs.org Mechanistic studies suggest that these reactions are initiated by the oxidative addition of the C–N bond of the sulfonamide to the nickel catalyst. acs.org
Role of Pyridine Nitrogen in Reaction Mechanisms
The nitrogen atom within the pyridine ring plays a significant role in the reactivity of Methanesulfonamide, N-4-pyridinyl-. As a heteroatom in an aromatic system, it influences the electron distribution of the entire molecule. nih.gov
Key aspects of the pyridine nitrogen's role include:
Basicity and Nucleophilicity: The lone pair of electrons on the sp²-hybridized nitrogen atom imparts basic and nucleophilic character to the pyridine ring. nih.gov This allows it to interact with electrophiles and participate in acid-base chemistry.
Protonation: The pyridine nitrogen can be protonated by acids, forming a pyridinium (B92312) salt. rsc.org This protonation significantly alters the electronic properties of the molecule, making the pyridine ring even more electron-deficient and influencing the reactivity of the attached sulfonamide group. rsc.org Protonation can enhance certain interactions, such as pnicogen bonding, by increasing the positive charge on the pyridine ring. rsc.org
Catalytic Activity: In some reactions, the pyridine nitrogen can act as a catalyst. For example, pyridine is often used as a base and catalyst in acylation reactions. ncert.nic.in
The interplay between the sulfonamide group and the pyridine nitrogen is crucial. The electron-withdrawing nature of the sulfonyl group can decrease the basicity of the pyridine nitrogen, while the electronic state of the pyridine ring can, in turn, influence the acidity of the sulfonamide proton.
Mechanistic Studies of Derivatization Reactions
Derivatization of Methanesulfonamide, N-4-pyridinyl- allows for the synthesis of a wide range of new compounds with potentially altered chemical and biological properties. These reactions can target either the sulfonamide nitrogen or the pyridine ring.
N-Alkylation and N-Acylation: The acidic proton on the sulfonamide nitrogen can be replaced by various functional groups. N-alkylation can be achieved by reacting the sulfonamide with an alkyl halide in the presence of a base. acs.org Manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents has also been reported as an efficient method. acs.org However, the presence of a pyridine ring can sometimes inhibit catalysis through coordination with the metal catalyst. acs.org
A plausible mechanism for manganese-catalyzed N-alkylation involves:
Activation of the manganese precatalyst.
Coordination of the alcohol and subsequent dehydrogenation to form an aldehyde and a manganese hydride species.
Condensation of the aldehyde with the sulfonamide to form an N-sulfonylimine.
Reduction of the imine by the manganese hydride to yield the N-alkylated product and regenerate the catalyst. acs.org
Acylation reactions, such as the reaction with benzoyl chloride, can also occur at the sulfonamide nitrogen. ncert.nic.in
Reactions at the Pyridine Ring: The pyridine ring can undergo various substitution reactions. Due to its electron-deficient nature, it is more prone to nucleophilic substitution than electrophilic substitution. nih.gov C4-selective amination of pyridines has been achieved through a nucleophilic substitution of hydrogen (SNH) mechanism, proceeding via a 4-pyridyl pyridinium salt intermediate. nih.gov
Investigation of Conformational Dynamics in N-4-Pyridinyl-Methanesulfonamide Reactions
The three-dimensional structure and conformational flexibility of Methanesulfonamide, N-4-pyridinyl- can influence its reactivity. The molecule is not planar, with rotation possible around the S-N and C-S bonds, as well as the bond connecting the sulfonamide nitrogen to the pyridine ring.
Computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into the preferred conformations and the energy barriers for rotation around these bonds. The relative orientation of the methanesulfonyl group and the pyridine ring can affect steric hindrance at the reaction centers and the alignment of orbitals necessary for a reaction to occur. For example, in the synthesis of triarylpyridines bearing sulfonamide moieties, the anomeric effect has been proposed to play a role in the reaction mechanism, highlighting the importance of stereoelectronic effects. nih.gov
The conformational dynamics are also relevant in the context of intermolecular interactions, such as hydrogen bonding and π-stacking, which can influence crystal packing and the solid-state reactivity of the compound.
Supramolecular Interactions of Methanesulfonamide, N 4 Pyridinyl
Hydrogen Bonding in N-4-Pyridinyl-Methanesulfonamide Crystals and Solutions
Hydrogen bonding is a predominant force in directing the self-assembly of sulfonamide-containing molecules. nih.govresearchgate.net In Methanesulfonamide (B31651), N-4-pyridinyl-, the sulfonamide group (-SO₂NH-) provides a strong hydrogen bond donor (the N-H proton) and two acceptor sites (the sulfonyl oxygens). The pyridine (B92270) ring introduces a key hydrogen bond acceptor at the nitrogen atom.
While the specific crystal structure of Methanesulfonamide, N-4-pyridinyl- is not publicly available, analysis of its isomer, N-3-Pyridinyl-methanesulfonamide, provides significant insights into the likely hydrogen bonding patterns. znaturforsch.com In the crystal structure of the N-3 isomer, a strong intermolecular hydrogen bond is observed between the sulfonamide N-H and the pyridine nitrogen atom. znaturforsch.com This interaction is a classic and robust supramolecular synthon. It is highly probable that a similar N-H···N(pyridyl) hydrogen bond is a primary interaction in the crystal lattice of Methanesulfonamide, N-4-pyridinyl-.
In solution, the hydrogen bonding behavior would be influenced by the solvent. In protic solvents, there would be competition between intermolecular self-association and hydrogen bonding with solvent molecules. In aprotic solvents, the formation of hydrogen-bonded dimers or oligomers through the N-H···N(pyridyl) interaction would be more favorable.
Table 1: Potential Hydrogen Bond Interactions in Methanesulfonamide, N-4-pyridinyl-
| Donor | Acceptor | Type of Interaction | Expected Significance |
| Sulfonamide N-H | Pyridyl N | Strong, Primary | High |
| Aromatic C-H | Sulfonyl O | Weak, Secondary | Moderate |
| Methyl C-H | Sulfonyl O | Weak, Secondary | Low |
π-π Stacking Interactions in Solid-State Architectures
The pyridinyl ring in Methanesulfonamide, N-4-pyridinyl- is an aromatic system capable of participating in π-π stacking interactions. These non-covalent interactions, arising from the electrostatic and dispersion forces between aromatic rings, are crucial in stabilizing solid-state structures. nih.gov The nature of these interactions can be either face-to-face or edge-to-face.
The conformational flexibility of the sulfonamide linkage allows the pyridinyl ring to adopt various orientations. rsc.org In many sulfonamide derivatives, the molecule adopts conformations that can either promote or hinder intramolecular π-π stacking. rsc.org For intermolecular stacking, the relative arrangement of the pyridinyl rings in the crystal lattice will be dictated by a combination of hydrogen bonding and the optimization of π-π interactions. It is anticipated that in the solid state of Methanesulfonamide, N-4-pyridinyl-, the pyridinyl rings of adjacent molecules will arrange to maximize attractive π-π interactions, likely in a parallel-displaced or T-shaped geometry to minimize electrostatic repulsion.
Host-Guest Chemistry Involving N-4-Pyridinyl-Methanesulfonamide
The structural features of Methanesulfonamide, N-4-pyridinyl- make it a potential candidate for participation in host-guest chemistry. The molecule itself could act as a guest, becoming encapsulated within the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. rsc.orgnih.gov The pyridinyl group can be included in the hydrophobic cavity of such hosts, with the sulfonamide group potentially interacting with the rim of the host via hydrogen bonds.
Conversely, self-assembled structures of Methanesulfonamide, N-4-pyridinyl- could form cavities capable of encapsulating small guest molecules. For instance, specific hydrogen bonding patterns could lead to the formation of cage-like structures. researchgate.net The nature and size of the cavity would be determined by the geometry of the supramolecular assembly.
Table 2: Potential Host-Guest Systems with Methanesulfonamide, N-4-pyridinyl-
| Role of Compound | Potential Partner | Driving Interactions |
| Guest | Cyclodextrins, Calixarenes | Hydrophobic interactions, Hydrogen bonding |
| Host | Small solvent molecules, Ions | Cavity formation through self-assembly |
Co-crystal and Salt Formation with N-4-Pyridinyl-Methanesulfonamide Analogues
Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its covalent structure. uni.lu Methanesulfonamide, N-4-pyridinyl- is an excellent candidate for forming co-crystals due to its hydrogen bonding capabilities. It can form robust supramolecular heterosynthons with co-formers containing complementary functional groups, such as carboxylic acids, amides, or other heterocycles. uni.lu
A particularly strong and predictable interaction is the carboxylic acid-pyridine heterosynthon, formed through an O-H···N hydrogen bond. nih.gov Co-crystallization of Methanesulfonamide, N-4-pyridinyl- with various carboxylic acids would likely result in the formation of such heterosynthons, leading to new crystalline materials with potentially altered properties.
The formation of a salt versus a co-crystal is determined by the extent of proton transfer between the acidic and basic components, which can be predicted by the difference in their pKa values (ΔpKa). uni.lu With strong acids, proton transfer from the acid to the basic pyridine nitrogen of Methanesulfonamide, N-4-pyridinyl- is likely, resulting in salt formation. mdpi.com
Design of Supramolecular Assemblies Using N-4-Pyridinyl-Methanesulfonamide as a Building Block
The dual functionality of Methanesulfonamide, N-4-pyridinyl- as both a hydrogen bond donor and acceptor makes it a valuable building block, or synthon, for the rational design of complex supramolecular architectures. rsc.orgmdpi.com The directionality of the N-H···N(pyridyl) hydrogen bond can be exploited to create predictable one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks.
For example, the formation of linear chains is a common motif in the crystal structures of secondary aromatic sulfonamides. researchgate.net By carefully selecting co-formers or metal ions, it is possible to extend these structures into higher-dimensional networks. The pyridinyl nitrogen can also act as a ligand to coordinate with metal centers, leading to the formation of coordination polymers. rsc.orgnih.gov The resulting structures would be a product of the interplay between hydrogen bonding and metal coordination, offering a pathway to materials with interesting catalytic, magnetic, or porous properties.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways for N-4-Pyridinyl-Methanesulfonamide
The development of new and efficient synthetic routes for N-4-pyridinyl-methanesulfonamide and related pyridinium (B92312) salts is a dynamic area of research. mdpi.comresearchgate.net Traditional methods are being challenged by innovative approaches that promise higher yields, greater purity, and more environmentally friendly processes. researchgate.net
One promising avenue is the use of novel catalysts and reaction conditions to streamline the synthesis. For instance, microwave-assisted synthesis has been explored for the quaternization of pyridine (B92270) derivatives, offering a faster and more efficient alternative to conventional heating methods. researchgate.net Additionally, the use of eutectic solvents is being investigated as a greener substitute for traditional organic solvents. researchgate.net
Researchers are also exploring "clip-cycle" synthesis and [4+2] cycloaddition strategies to construct the pyridinone core, which can be a precursor to N-4-pyridinyl-methanesulfonamide. researchgate.net These methods offer a high degree of control over the molecular architecture, allowing for the introduction of various functional groups.
A general synthetic scheme for N-(1-ethoxyvinyl)pyridinium triflates, a related class of compounds, involves the reaction of a pyridine with trifluoromethanesulfonic acid and ethoxyacetylene. mdpi.com This highlights a straightforward approach to creating N-substituted pyridinium salts. mdpi.com
| Synthetic Method | Key Features | Potential Advantages |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. researchgate.net | Faster reaction times, improved yields. researchgate.net |
| Eutectic Solvents | Utilization of deep eutectic solvents as reaction media. researchgate.net | Environmentally friendly, potential for improved yields. researchgate.net |
| [4+2] Cycloaddition | Construction of the pyridine ring through cycloaddition reactions. researchgate.net | High control over molecular structure. |
| Triflic Acid/Ethoxyacetylene | Reaction of pyridines with triflic acid and ethoxyacetylene. mdpi.com | Straightforward, produces stable N-quaternized products. mdpi.com |
Advanced Computational Modeling for Predicting N-4-Pyridinyl-Methanesulfonamide Reactivity and Interactions
Computational chemistry, particularly Density Functional Theory (DFT), is playing an increasingly vital role in understanding the properties and reactivity of N-4-pyridinyl-methanesulfonamide and its derivatives. ijcce.ac.irnih.govresearchgate.net These computational models provide valuable insights into the electronic structure, stability, and potential interactions of the molecule, guiding experimental research and the design of new applications.
DFT calculations can be used to predict various molecular properties, including:
Geometric Parameters: Bond lengths and angles, which are crucial for understanding the molecule's three-dimensional shape. nih.gov
Electronic Properties: The distribution of electron density, which influences the molecule's reactivity and its ability to interact with other molecules. ijcce.ac.irresearchgate.net This includes analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ijcce.ac.ir
Spectroscopic Properties: Prediction of NMR chemical shifts and UV-Vis absorption spectra, which can be compared with experimental data to validate the computational model. ijcce.ac.ir
Reactivity Descriptors: Calculation of global and local reactivity descriptors to predict the most likely sites for chemical reactions. ijcce.ac.irnih.gov
For example, DFT studies on related pyridinyl and pyrimidinyl phosphonates have been used to analyze their electronic structure and predict their reactivity, showing good agreement with experimental results. ijcce.ac.irresearchgate.net Similarly, computational modeling of N-(1-ethoxyvinyl)pyridinium triflates has successfully predicted their stable conformations. mdpi.comnih.gov
| Computational Method | Information Gained | Application in Research |
| Density Functional Theory (DFT) | Electronic structure, geometric parameters, reactivity descriptors. ijcce.ac.irnih.govresearchgate.net | Guiding synthetic strategies, predicting reaction outcomes. ijcce.ac.irnih.govresearchgate.net |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra. ijcce.ac.ir | Understanding the molecule's interaction with light. ijcce.ac.ir |
| Molecular Dynamics (MD) Simulation | Binding interactions with biological targets. nih.gov | Designing molecules with specific biological activities. nih.gov |
Integration of N-4-Pyridinyl-Methanesulfonamide into Functional Materials
The unique properties of the pyridinyl and sulfonamide groups make N-4-pyridinyl-methanesulfonamide an attractive building block for the development of novel functional materials. The pyridine ring offers a site for coordination with metal ions, while the sulfonamide group can participate in hydrogen bonding and other non-covalent interactions.
One area of exploration is the incorporation of this compound into polymers and mesoporous silica (B1680970) frameworks. rsc.orgrsc.org For instance, terpyridine-modified mesoporous silica has been used to create sensitive fluorescent sensors for the detection of sulfonamide antibiotics. rsc.orgrsc.org The pyridyl groups in these materials provide binding sites for metal ions, which in turn can interact with the target analytes. rsc.orgrsc.org
The ability of sulfonamides to interact with various surfaces and molecules also makes them suitable for applications in material science. Research into related compounds has shown their potential use in creating materials with specific optical or electronic properties.
Development of Advanced Spectroscopic Probes based on N-4-Pyridinyl-Methanesulfonamide
The inherent fluorescence of the pyridine moiety, combined with the electron-withdrawing nature of the sulfonamide group, makes N-4-pyridinyl-methanesulfonamide a promising candidate for the development of advanced spectroscopic probes. rsc.orgrsc.orgnih.gov These probes can be designed to detect specific ions, molecules, or changes in the local environment through changes in their fluorescence emission.
The development of fluorescent probes often involves creating a system where the fluorescence is "turned off" in the absence of the target analyte and "turned on" upon binding. This can be achieved by incorporating a recognition unit that selectively interacts with the target, leading to a conformational change or an electronic perturbation that affects the fluorophore.
Recent studies have demonstrated the successful use of sulfonamide-based fluorescent probes for various applications, including the detection of metal ions like Cu2+ and the imaging of biological targets. nih.govresearchgate.net For example, a fluorescent sensor based on terpyridine-modified mesoporous silica has been developed for the sensitive detection of sulfonamide antibiotics. rsc.orgrsc.org The design of these probes often relies on a Donor-π-Acceptor (D-π-A) architecture to achieve desirable photophysical properties. researchgate.net
| Probe Type | Target Analyte | Detection Principle |
| Terpyridine@Zn2+-modified mesoporous silica | Sulfonamide antibiotics rsc.orgrsc.org | Fluorescence quenching upon binding. rsc.orgrsc.org |
| Small-molecule sulfonamide probes | GPR120 (a G-protein coupled receptor) nih.gov | High selectivity for the biological target. nih.gov |
| Styryl-pyridinium salts | Copper ions (Cu2+) researchgate.net | Ratiometric fluorescence change. researchgate.net |
Interdisciplinary Research Integrating N-4-Pyridinyl-Methanesulfonamide with Other Chemical Fields
The versatility of N-4-pyridinyl-methanesulfonamide lends itself to a wide range of interdisciplinary research, bridging the gap between chemistry, biology, and materials science.
In medicinal chemistry , the sulfonamide group is a well-established pharmacophore found in numerous drugs. The pyridine ring can also interact with biological targets through various mechanisms. chemimpex.com Consequently, N-4-pyridinyl-methanesulfonamide and its derivatives are being investigated for their potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. chemimpex.comnih.govnih.gov For example, novel sulfonamide derivatives have been synthesized and identified as potent activators of pyruvate (B1213749) kinase M2 (PKM2), a potential target for cancer therapy. nih.gov
In agrochemical science , sulfonamides are used in some herbicides and fungicides. The unique properties of N-4-pyridinyl-methanesulfonamide could be leveraged to develop new and more effective agrochemicals. chemimpex.com Research in this area focuses on designing compounds with improved bioavailability and targeted delivery to enhance their efficacy. chemimpex.com For instance, novel benzamide (B126) derivatives containing a 1,2,4-oxadiazole (B8745197) moiety have shown promising antifungal activity against plant pathogens. nih.gov
The continued exploration of N-4-pyridinyl-methanesulfonamide at the intersection of these fields is expected to yield innovative solutions to pressing challenges in medicine, agriculture, and beyond.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-4-pyridinyl methanesulfonamide derivatives, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : React methanesulfonyl chloride with 4-aminopyridine under basic conditions (e.g., triethylamine) in a polar aprotic solvent (DMF or NMP).
- Step 2 : Optimize temperature (80–120°C) and reaction time (6–24 hrs) to maximize yield .
- Step 3 : Purify via column chromatography or recrystallization. Monitor purity using HPLC (>95% purity threshold) .
- Key Variables : Solvent choice (DMF vs. NMP) impacts reaction rates; elevated temperatures reduce side-product formation .
Q. How can structural integrity and purity of N-4-pyridinyl methanesulfonamide derivatives be confirmed?
- Analytical Workflow :
- 1H/13C NMR : Verify sulfonamide (-SO₂NH-) linkage (δ 3.1–3.3 ppm for CH₃SO₂) and pyridinyl aromatic protons (δ 7.5–8.5 ppm) .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+ for C₇H₉N₂O₂S: 201.04) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar sulfonamide derivatives?
- Case Study :
- Issue : Variability in kinase inhibition (IC₅₀ values) for N-4-pyridinyl methanesulfonamide vs. N-2-cyanopyridinyl analogs .
- Resolution :
Perform in vitro kinase assays under standardized conditions (ATP concentration, pH 7.4).
Use molecular docking to compare binding poses (PDB: 1ATP) and identify steric/electronic effects of substituents .
- Example : The 4-pyridinyl group enhances π-π stacking with kinase active sites, while 2-cyano derivatives exhibit steric hindrance .
Q. How can the lipophilicity and bioavailability of N-4-pyridinyl methanesulfonamide derivatives be optimized for therapeutic applications?
- Methodology :
- LogP Optimization : Introduce fluorinated (e.g., 4-fluorophenyl) or methyl groups to increase LogP by 0.5–1.5 units (measured via shake-flask method) .
- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption (target Papp >1 × 10⁻⁶ cm/s) .
- In Vivo Validation : Pharmacokinetic studies in rodent models to correlate LogP with AUC (target t₁/₂ >4 hrs) .
Q. What experimental and computational approaches elucidate the mechanism of enzyme inhibition by N-4-pyridinyl methanesulfonamides?
- Integrated Workflow :
Enzyme Kinetics : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
MD Simulations : Simulate ligand-enzyme interactions (e.g., with GROMACS) over 100 ns to identify stable binding conformers .
Data-Driven Analysis Questions
Q. How do substituent effects on the pyridinyl ring influence biological activity?
- Comparative Table :
| Substituent | Position | Activity (IC₅₀, μM) | LogP |
|---|---|---|---|
| -H | 4 | 12.5 ± 1.2 | 0.8 |
| -F | 4 | 8.3 ± 0.9 | 1.3 |
| -CN | 2 | 22.7 ± 2.1 | 0.5 |
- Trend : Fluorination at position 4 enhances both potency and lipophilicity .
Q. What are the limitations of current QSAR models for sulfonamide derivatives, and how can they be improved?
- Critical Analysis :
- Limitations : Overreliance on 2D descriptors; neglects conformational flexibility.
- Solutions :
Incorporate 3D descriptors (e.g., molecular polarizability) .
Train models on larger datasets (n >500 compounds) with diverse substituents .
Validate with leave-one-out cross-validation (Q² >0.6) .
Methodological Challenges
Q. How to address low yields in multi-step syntheses of N-4-pyridinyl methanesulfonamide analogs?
- Troubleshooting Guide :
- Issue 1 : Poor coupling efficiency in Suzuki-Miyaura reactions.
- Fix : Use Pd(OAc)₂/XPhos catalyst system; degas solvents to prevent oxidative side reactions .
- Issue 2 : Hydrolysis of sulfonamide under acidic conditions.
- Fix : Employ mild deprotection (e.g., TFA/CH₂Cl₂, 0°C) .
Ethical and Safety Considerations
Q. What safety protocols are essential for handling reactive intermediates in sulfonamide synthesis?
- Best Practices :
- Ventilation : Use fume hoods for reactions involving sulfonyl chlorides (volatile, corrosive).
- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats .
- Waste Disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
